molecular formula C12H11Br2N3O2 B13002514 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid CAS No. 886500-10-3

4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid

Cat. No.: B13002514
CAS No.: 886500-10-3
M. Wt: 389.04 g/mol
InChI Key: BLZFANFOKIJQGS-UHFFFAOYSA-N
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Description

4-[(6,8-Dibromoquinazolin-4-yl)amino]butanoic acid is a chemical compound with the molecular formula C₁₂H₁₁Br₂N₃O₂ It is known for its unique structure, which includes a quinazoline core substituted with bromine atoms at positions 6 and 8, and an amino group linked to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the brominated quinazoline intermediate.

    Attachment of the Butanoic Acid Chain: The final step involves the coupling of the aminoquinazoline intermediate with a butanoic acid derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient bromination and amination steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline core to its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Amino or thiol-substituted quinazoline derivatives.

Scientific Research Applications

4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline core play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-[(6,8-Dichloroquinazolin-4-yl)amino]butanoic acid: Similar structure but with chlorine atoms instead of bromine.

    4-[(6,8-Difluoroquinazolin-4-yl)amino]butanoic acid: Fluorine atoms replace the bromine atoms.

    4-[(6,8-Diiodoquinazolin-4-yl)amino]butanoic acid: Iodine atoms instead of bromine.

Uniqueness

4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.

Properties

CAS No.

886500-10-3

Molecular Formula

C12H11Br2N3O2

Molecular Weight

389.04 g/mol

IUPAC Name

4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid

InChI

InChI=1S/C12H11Br2N3O2/c13-7-4-8-11(9(14)5-7)16-6-17-12(8)15-3-1-2-10(18)19/h4-6H,1-3H2,(H,18,19)(H,15,16,17)

InChI Key

BLZFANFOKIJQGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)NCCCC(=O)O)Br)Br

Origin of Product

United States

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